3,5-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
3,5-Dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that features a benzamide core with a phenyl-imidazole moiety and a dimethyl group. This compound is of interest in various scientific research fields due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of 5-phenyl-1H-imidazole-2-thiol with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: : Reduction of the imidazole ring can lead to the formation of imidazolidine derivatives.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Imidazolone derivatives.
Reduction: : Imidazolidine derivatives.
Substitution: : Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imidazole and benzamide groups make it a versatile intermediate in organic synthesis.
Biology
The biological activities of this compound are of interest in drug discovery. It has shown potential in various biological assays, including antimicrobial, antiviral, and anticancer activities.
Medicine
Due to its biological activities, this compound is being explored for its therapeutic potential. It may be used in the development of new drugs for treating infections, cancer, and other diseases.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole group can bind to enzymes or receptors, modulating their activity. The benzamide group may interact with biological macromolecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: : Other compounds containing the imidazole ring, such as imidazole itself or benzimidazole derivatives.
Benzamide derivatives: : Compounds with similar benzamide structures, such as N-phenylbenzamide.
Uniqueness
3,5-Dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to its combination of the imidazole and benzamide groups, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-10-15(2)12-17(11-14)19(24)21-8-9-25-20-22-13-18(23-20)16-6-4-3-5-7-16/h3-7,10-13H,8-9H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDKOFZOSCKMBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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